molecular formula C13H11F3N4O3 B2888536 ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate CAS No. 118806-30-7

ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate

Cat. No. B2888536
CAS RN: 118806-30-7
M. Wt: 328.251
InChI Key: ABFCYVFMVBTIJS-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate” has a CAS number of 118806-30-7 . It has a molecular formula of C13H11F3N4O3 .

Scientific Research Applications

Synthesis of Coumarin Derivatives

This compound can be used in the synthesis of coumarin derivatives . Coumarin derivatives have gained significant attention in the fields of synthetic, organic, and pharmaceutical chemistry due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .

Cyclization Mechanisms

The compound is used to study different cyclization mechanisms. For instance, the condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .

Development of Green Procedures

The compound is used in the development of mild and green procedures for the synthesis of coumarin derivatives . This is important for sustainable and environmentally friendly chemical processes.

Synthesis of Biologically Active Compounds

Cyanoacetamide-N-derivatives, which can be synthesized from this compound, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants to form a variety of heterocyclic compounds .

Inhibitors of Mitochondrial Pyruvate Transport

Derivatives of the compound can act as inhibitors of mitochondrial pyruvate transport . Pyruvate is the key substance controlling the formation of diacetyl, acetaldehyde, and acetate during alcoholic fermentation .

Synthesis of FDA-Approved Drugs

The trifluoromethyl (TFM, -CF3)-group-containing drugs, which can be synthesized from this compound, have been approved by the FDA for the last 20 years . These drugs have numerous pharmacological activities .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

ethyl N-[(2E)-2-cyano-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O3/c1-2-23-12(22)18-11(21)10(7-17)20-19-9-5-3-4-8(6-9)13(14,15)16/h3-6,19H,2H2,1H3,(H,18,21,22)/b20-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFCYVFMVBTIJS-KEBDBYFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=N/NC1=CC=CC(=C1)C(F)(F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.